molecular formula C6H11NO3S B1277627 N-Acetyl-L-cysteine methyl ester CAS No. 7652-46-2

N-Acetyl-L-cysteine methyl ester

Cat. No.: B1277627
CAS No.: 7652-46-2
M. Wt: 177.22 g/mol
InChI Key: QTKAQJWFVXPIFV-YFKPBYRVSA-N
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Description

N-Acetyl-L-cysteine methyl ester is an organic compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol It is a derivative of N-acetyl-L-cysteine, where the carboxyl group is esterified with methanol

Mechanism of Action

Target of Action

N-Acetyl-L-cysteine methyl ester (NAC), also known as ®-methyl 2-acetamido-3-mercaptopropanoate, is an acetylated derivative of the amino acid L-cysteine . It primarily targets the glutathione pathway, acting as a precursor to the powerful antioxidant glutathione . It also has been used in the preparation of benzyl mono-fluorophosphonate and benzyl penta-fluorophosphate anions as physiologically stable phosphotyrosine mimetics and inhibitors of protein tyrosine phosphatases .

Mode of Action

NAC interacts with its targets by replenishing the levels of glutathione, a critical antioxidant in the body . It acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, glutathione replenishment, and antioxidant signaling .

Biochemical Pathways

NAC affects the glutathione pathway, which plays a crucial role in maintaining the oxidation-reduction balance within the cells of the human body . The formation of γ-glutamyl-L-cysteine, a dipeptide product of glutamate and cysteine ligation, catalyzed by glutamate-cysteine ligase, is a rate-limiting step in the synthesis of glutathione .

Result of Action

The primary result of NAC’s action is the strengthening of the body’s antioxidant defenses by boosting glutathione levels . This can help the body fight off infections and diseases more effectively . It also has potential therapeutic applications in a range of diseases where oxidative stress is a driver .

Action Environment

The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, in neutral or alkaline pH water solutions, L-cysteine, from which NAC is derived, readily undergoes rapid oxidation . Nac is relatively stable in acidic environments . Therefore, the pH of the environment can significantly impact the effectiveness of NAC.

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-cysteine methyl ester plays a significant role in biochemical reactions, primarily due to its ability to act as a sulfur transfer agent . It interacts with various enzymes and proteins, including glutathione peroxidase and superoxide dismutase, enhancing their antioxidant activities. The compound also interacts with protein tyrosine phosphatases, inhibiting their activity and thereby modulating signal transduction pathways .

Cellular Effects

This compound influences several cellular processes. It has been shown to increase intracellular levels of glutathione, a critical antioxidant that protects cells from oxidative damage . This compound also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting cell survival . Additionally, it modulates gene expression related to oxidative stress and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a precursor to glutathione, enhancing its synthesis and availability within cells . The compound also directly interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage . Furthermore, it inhibits the activity of certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light . Long-term studies have shown that it maintains its antioxidant properties and continues to enhance cellular functions over extended periods . Its efficacy may decrease with prolonged exposure to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant defenses and improve cellular functions . At high doses, it can cause adverse effects, such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the compound’s benefits plateau at certain concentrations, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to L-cysteine, which is then used in the synthesis of glutathione . The compound also interacts with enzymes such as cysteine dioxygenase and gamma-glutamylcysteine synthetase, influencing the levels of various metabolites . Additionally, it affects metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed into cells via amino acid transporters and is distributed to different cellular compartments . The compound interacts with binding proteins, such as albumin, which facilitate its transport in the bloodstream . Its localization within cells is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its subcellular localization, as it can directly interact with ROS and other biomolecules in these compartments . The compound’s targeting to specific organelles is facilitated by post-translational modifications and the presence of targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-cysteine methyl ester can be synthesized through the esterification of N-acetyl-L-cysteine with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-cysteine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-cysteine methyl ester is unique due to its esterified form, which enhances its lipophilicity and potentially improves its cellular uptake compared to N-acetyl-L-cysteine. This modification may result in better pharmacokinetic properties and increased efficacy in certain applications .

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKAQJWFVXPIFV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227330
Record name L-Cysteine, N-acetyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7652-46-2
Record name L-Cysteine, N-acetyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007652462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, N-acetyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R)-2-acetamido-3-sulfanylpropanoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: N-Acetyl-L-cysteine Methyl Ester (NACME) acts as a nucleophile due to its free sulfhydryl group. [, , , ] It can form covalent adducts with electrophilic compounds, such as benzene diol epoxide, through Michael addition reactions. [] This interaction is particularly important in the context of detoxification mechanisms. For example, NACME can react with leptomycin B, a nuclear export inhibitor, forming a covalent bond with a cysteine residue (Cys-529) in the protein CRM1 (exportin 1). [] This binding inhibits CRM1's activity, preventing the nuclear export of proteins. []

A: While the provided articles do not offer complete spectroscopic data for NACME, its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. [] Structural characterization relies heavily on techniques like 1H NMR and 13C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. [, , , ]

A: Research shows that the presence of the isoprenyl moiety in compounds like N-Acetyl-S-farnesyl-L-cysteine methyl ester (L-AFCM) and N-Acetyl-S-geranylgeranyl-L-cysteine methyl ester (L-AGGCM) is crucial for their recognition and processing by specific enzymes like the cysteine methyl ester hydrolase found in bovine rod outer segment membranes. [] This suggests that structural modifications, particularly around the sulfur atom, can significantly affect the compound's biological activity and selectivity. [, , , , , , , , , , , , , , ]

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